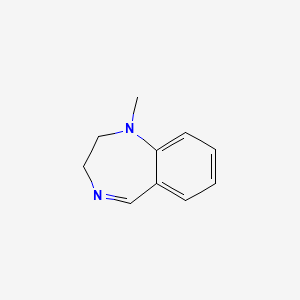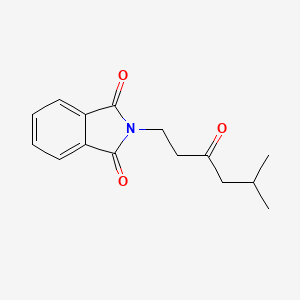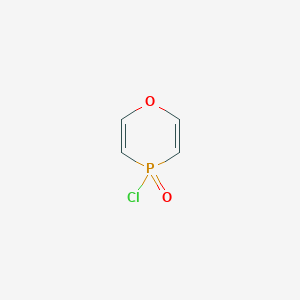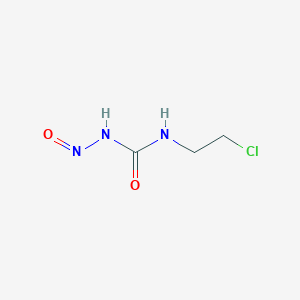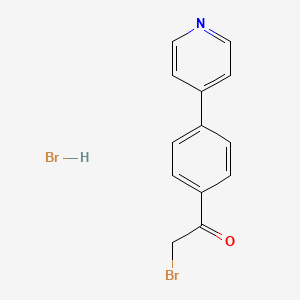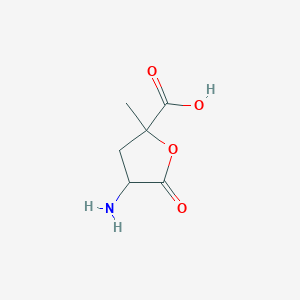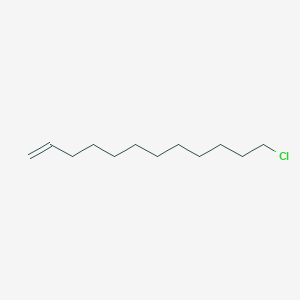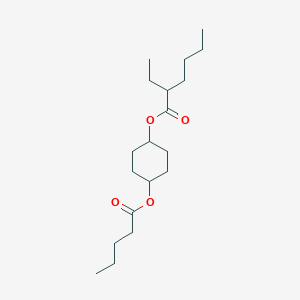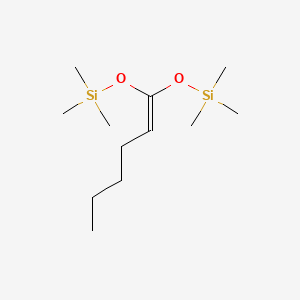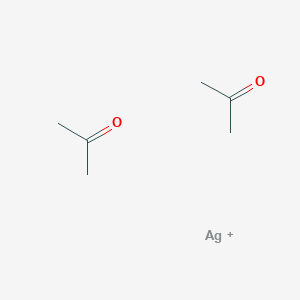![molecular formula C10H15N2O4P B14288361 {[(1-Amino-2-phenylethyl)(hydroxy)phosphoryl]amino}acetic acid CAS No. 139035-46-4](/img/structure/B14288361.png)
{[(1-Amino-2-phenylethyl)(hydroxy)phosphoryl]amino}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[(1-Amino-2-phenylethyl)(hydroxy)phosphoryl]amino}acetic acid is a complex organic compound that features both amino and phosphoryl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(1-Amino-2-phenylethyl)(hydroxy)phosphoryl]amino}acetic acid typically involves multi-step organic reactions. One common method includes the reaction of 1-amino-2-phenylethylamine with a phosphorylating agent such as phosphorus oxychloride (POCl3) under controlled conditions. The intermediate product is then reacted with glycine to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and phenyl groups.
Reduction: Reduction reactions can target the phosphoryl group, converting it to a phosphine derivative.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
Oxidation: Products include nitro derivatives and phenolic compounds.
Reduction: Phosphine derivatives are formed.
Substitution: Various substituted amino acids and phosphoramidates are produced.
Scientific Research Applications
Chemistry
In chemistry, {[(1-Amino-2-phenylethyl)(hydroxy)phosphoryl]amino}acetic acid is used as a building block for synthesizing more complex molecules
Biology
The compound is studied for its potential role in biochemical pathways. Its ability to interact with enzymes and proteins makes it a candidate for research in metabolic processes and enzyme inhibition.
Medicine
In medicine, this compound is explored for its therapeutic potential. It may serve as a precursor for drug development, particularly in targeting specific biochemical pathways.
Industry
Industrially, the compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its versatility in chemical reactions makes it valuable for producing a wide range of products.
Mechanism of Action
The mechanism of action of {[(1-Amino-2-phenylethyl)(hydroxy)phosphoryl]amino}acetic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes. The amino group can participate in nucleophilic attacks, altering the structure and function of target molecules.
Comparison with Similar Compounds
Similar Compounds
Phosphorylated Amino Acids: Compounds like phosphoserine and phosphotyrosine share similar functional groups.
Amino Phosphonates: These compounds have a similar structure but with a phosphonate group instead of a phosphoryl group.
Uniqueness
What sets {[(1-Amino-2-phenylethyl)(hydroxy)phosphoryl]amino}acetic acid apart is its combination of amino, phenyl, and phosphoryl groups
Properties
CAS No. |
139035-46-4 |
|---|---|
Molecular Formula |
C10H15N2O4P |
Molecular Weight |
258.21 g/mol |
IUPAC Name |
2-[[(1-amino-2-phenylethyl)-hydroxyphosphoryl]amino]acetic acid |
InChI |
InChI=1S/C10H15N2O4P/c11-9(6-8-4-2-1-3-5-8)17(15,16)12-7-10(13)14/h1-5,9H,6-7,11H2,(H,13,14)(H2,12,15,16) |
InChI Key |
GGRFXMOIRVIUCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(N)P(=O)(NCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




